molecular formula C20H18N2O2 B12676982 Perimidine, 2-(3,4-dimethoxyphenyl)-1-methyl- CAS No. 63656-61-1

Perimidine, 2-(3,4-dimethoxyphenyl)-1-methyl-

Cat. No.: B12676982
CAS No.: 63656-61-1
M. Wt: 318.4 g/mol
InChI Key: GFIRRTCTIQJXLV-UHFFFAOYSA-N
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Description

Perimidine, 2-(3,4-dimethoxyphenyl)-1-methyl- is a compound belonging to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Perimidine, 2-(3,4-dimethoxyphenyl)-1-methyl- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable amine, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of catalysts such as acids or bases, and the process may require heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Perimidine, 2-(3,4-dimethoxyphenyl)-1-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Perimidine, 2-(3,4-dimethoxyphenyl)-1-methyl- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Perimidine, 2-(3,4-dimethoxyphenyl)-1-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    4,6-Diphenylpyrimidine: Another pyrimidine derivative with similar structural features.

    2,4-Dimethoxypyrimidine: Contains methoxy groups similar to Perimidine, 2-(3,4-dimethoxyphenyl)-1-methyl-.

    1-Methylpyrimidine: Shares the 1-methyl substitution on the pyrimidine ring.

Uniqueness

Perimidine, 2-(3,4-dimethoxyphenyl)-1-methyl- is unique due to the specific combination of the 3,4-dimethoxyphenyl group and the 1-methyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

63656-61-1

Molecular Formula

C20H18N2O2

Molecular Weight

318.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-methylperimidine

InChI

InChI=1S/C20H18N2O2/c1-22-16-9-5-7-13-6-4-8-15(19(13)16)21-20(22)14-10-11-17(23-2)18(12-14)24-3/h4-12H,1-3H3

InChI Key

GFIRRTCTIQJXLV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC3=C2C(=CC=C3)N=C1C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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